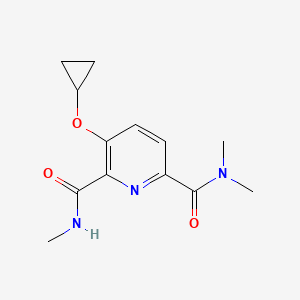
3-Cyclopropoxy-N2,N6,N6-trimethylpyridine-2,6-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-N2,N6,N6-trimethylpyridine-2,6-dicarboxamide is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.295 g/mol . This compound is part of the pyridine-2,6-dicarboxamide family, which is known for its significant roles in coordination chemistry, stabilization of reactive species, and catalytic organic transformations .
Métodos De Preparación
The synthesis of 3-Cyclopropoxy-N2,N6,N6-trimethylpyridine-2,6-dicarboxamide typically involves condensation reactions. These reactions often use pyridine-2,6-dicarboxylic acid, pyridine-2,6-dicarbonyl dichloride, or 2,6-diaminopyridine with heterocyclic amine or carboxylic acid precursors . The reaction conditions may vary, but they generally require controlled temperatures and the presence of specific catalysts to ensure the desired product’s formation.
Análisis De Reacciones Químicas
3-Cyclopropoxy-N2,N6,N6-trimethylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-N2,N6,N6-trimethylpyridine-2,6-dicarboxamide has several scientific research applications, including:
Chemistry: It is used in coordination chemistry to stabilize reactive species and model metalloenzyme active sites.
Biology: It is used in the study of biological systems and processes, particularly in understanding enzyme mechanisms and interactions.
Industry: It is used in catalytic organic transformations and sensing applications.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-N2,N6,N6-trimethylpyridine-2,6-dicarboxamide involves its interaction with specific molecular targets and pathways. It often acts as a ligand, binding to metal ions and forming complexes that can catalyze various chemical reactions. The pyridine-2,6-dicarboxamide fragment plays a crucial role in these interactions, providing stability and specificity to the complexes formed .
Comparación Con Compuestos Similares
3-Cyclopropoxy-N2,N6,N6-trimethylpyridine-2,6-dicarboxamide can be compared with other pyridine-2,6-dicarboxamide derivatives, such as:
- N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide
- N,N’-bis[2-(2-pyridyl)methyl]pyridine-2,6-dicarboxamide
- 2,6-bis(pyrazine-2-carboxamido)pyridine
These compounds share similar structural features but differ in their substituents and functional groups, which can influence their chemical reactivity and applications .
Propiedades
Fórmula molecular |
C13H17N3O3 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-2-N,6-N,6-N-trimethylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C13H17N3O3/c1-14-12(17)11-10(19-8-4-5-8)7-6-9(15-11)13(18)16(2)3/h6-8H,4-5H2,1-3H3,(H,14,17) |
Clave InChI |
MFFXDJPIKXQGGV-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C=CC(=N1)C(=O)N(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14851906.png)
![6-(([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)methyl)-N2-(o-tolyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14851914.png)
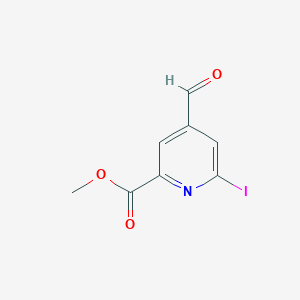


![methyl (1S,14S,15Z)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B14851948.png)
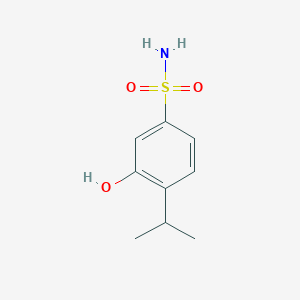
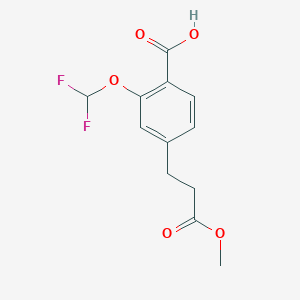
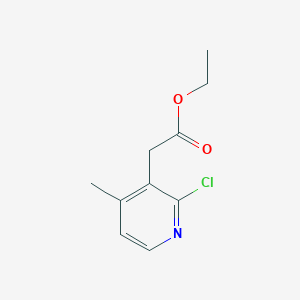
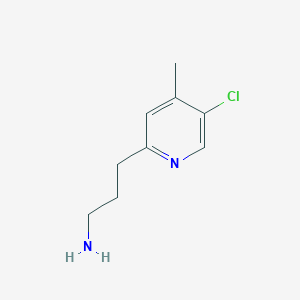
![2-Amino-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B14851984.png)
